REACTION_CXSMILES
|
[S:1]1[C:5](C(O)=O)=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][C:2]1=2.C1C=CC(P(N=[N+]=[N-])(C2C=CC=CC=2)=[O:19])=CC=1.C([N:31]([CH2:34]C)CC)C.[C:36]([OH:40])([CH3:39])([CH3:38])[CH3:37]>>[S:1]1[C:5]([NH:31][C:34](=[O:19])[O:40][C:36]([CH3:39])([CH3:38])[CH3:37])=[CH:4][C:3]2[CH2:9][CH2:10][CH2:11][C:2]1=2
|
Name
|
|
Quantity
|
1.68 g
|
Type
|
reactant
|
Smiles
|
S1C2=C(C=C1C(=O)O)CCC2
|
Name
|
|
Quantity
|
4.95 g
|
Type
|
reactant
|
Smiles
|
C=1C=CC(=CC1)P(=O)(C=2C=CC=CC2)N=[N+]=[N-]
|
Name
|
|
Quantity
|
3.03 g
|
Type
|
reactant
|
Smiles
|
C(C)N(CC)CC
|
Name
|
|
Quantity
|
25 mL
|
Type
|
reactant
|
Smiles
|
C(C)(C)(C)O
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Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The resulting solution was heated
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Type
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TEMPERATURE
|
Details
|
to reflux overnight in an oil bath
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Duration
|
8 (± 8) h
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
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ADDITION
|
Details
|
The residue was diluted with 100 mL of ethyl acetate
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Type
|
WASH
|
Details
|
washed with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
S1C2=C(C=C1NC(OC(C)(C)C)=O)CCC2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.6 g | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |